molecular formula (BiO)2CO3<br>CBi2O5 B048179 Bismuth subcarbonate CAS No. 5892-10-4

Bismuth subcarbonate

Cat. No. B048179
CAS RN: 5892-10-4
M. Wt: 509.97 g/mol
InChI Key: MGLUJXPJRXTKJM-UHFFFAOYSA-L
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Description

Bismuth Subcarbonate is a water-insoluble Bismuth source that can easily be converted to other Bismuth compounds, such as the oxide by heating (calcination) .


Synthesis Analysis

Bismuth subcarbonate can be synthesized from the reaction between bismuth nanoparticles and atmospheric carbon dioxide (CO2) dissolved in water . It can also be synthesized via an electrochemical exfoliation method .


Molecular Structure Analysis

Bismuth subcarbonate has a structure with a tetragonal unit cell. Layers of (BiO)n positively charged, and carbonate anion (CO2−3) are surrounding both sides of the (BiO)+n layer to compensate the charge .


Chemical Reactions Analysis

Bismuth subcarbonate can be attained from the reaction between bismuth nanoparticles and the atmospheric carbon dioxide (CO2) dissolved in water . It can also be used as a catalyst for CO2 reduction to formate .


Physical And Chemical Properties Analysis

Bismuth subcarbonate is a fine white to pale yellow-white powder. It has a density of 6.86 g/cm3 and is insoluble in water and alcohol .

Future Directions

Bismuth subcarbonate has been used to optimize GC-rich PCR, demonstrating its potential in biomedical applications . It also shows promise in the field of electrocatalysts, enhancing the performance by reducing their dimensionality and introducing more catalytically active sites .

Mechanism of Action

Target of Action

Bismuth subcarbonate, a compound of bismuth containing both oxide and carbonate anions , is primarily used to treat ulcers caused by Helicobacter pylori and other gastrointestinal ailments . The primary targets of bismuth subcarbonate are the bacterial pathogens, including H. pylori, Escherichia coli, Salmonella, Campylobacter jejuni, and Clostridium difficile .

Mode of Action

It is known that bismuth-based drugs form a protective coating on the ulcer crater, which prevents the erosion generated by gastric acid and contributes to the healing of the ulcer . Bismuth interacts with other anions and compounds, such as hydrochloric acid, bicarbonate, phosphate, and hydrogen sulfide, in the gastrointestinal tract to form bismuth salts such as bismuth oxychloride, bismuth subcarbonate, bismuth phosphate, and bismuth sulfide . These bismuth salts possess bactericidal and antimicrobial activity .

Biochemical Pathways

It is known that bismuth-based drugs can inhibit the growth of bacterial pathogens, thereby disrupting their metabolic pathways . More research is needed to fully understand the biochemical pathways affected by bismuth subcarbonate.

Pharmacokinetics

It is known that bismuth compounds display multicompartment pharmacokinetics, with the shortest half-life described in humans being 3.5 minutes, and the longest 17 to 22 years . Bismuth compounds may act both locally within the gastrointestinal tract and systemically as a result of gastrointestinal absorption .

Result of Action

The primary result of bismuth subcarbonate’s action is the alleviation of gastrointestinal ailments, including ulcers caused by H. pylori . It forms a protective coating on the ulcer crater, preventing further erosion by gastric acid and promoting healing . Moreover, bismuth subcarbonate exhibits antibacterial properties, inhibiting the growth of bacterial pathogens .

Action Environment

The action of bismuth subcarbonate can be influenced by various environmental factors. For instance, the high pH and high temperature of the aqueous solution can help reduce the time of synthesis of bismuth subcarbonate . Moreover, the presence of other anions and compounds in the gastrointestinal tract can influence the formation of bismuth salts and thus the compound’s action .

properties

IUPAC Name

bis(oxobismuthanyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O3.2Bi.2O/c2-1(3)4;;;;/h(H2,2,3,4);;;;/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLUJXPJRXTKJM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O[Bi]=O)O[Bi]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(BiO)2CO3, CBi2O5
Record name bismuth oxycarbonate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Bismuth_oxycarbonate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046518
Record name Bismuth(III) carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Bismuth subcarbonate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

Bismuth subcarbonate

CAS RN

5892-10-4
Record name Bismuth subcarbonate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005892104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuth(III) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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